8-Oxoheptadecanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

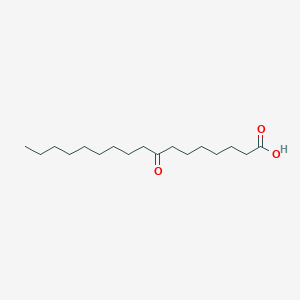

8-Oxoheptadecanoic acid is a long-chain fatty acid with the molecular formula C17H32O3 It is characterized by the presence of a keto group at the eighth carbon position of the heptadecanoic acid chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxoheptadecanoic acid typically involves the oxidation of heptadecanoic acid. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the keto group at the desired position. The reaction is usually carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at around 0-5°C to prevent over-oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the oxidation process.

Analyse Des Réactions Chimiques

Types of Reactions: 8-Oxoheptadecanoic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The keto group can participate in nucleophilic substitution reactions, forming derivatives such as oximes or hydrazones.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, organic solvents, low temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.

Substitution: Hydroxylamine, hydrazine, acidic or basic conditions.

Major Products:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Hydroxyheptadecanoic acid.

Substitution: Oximes, hydrazones.

Applications De Recherche Scientifique

8-Oxoheptadecanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reference compound in analytical chemistry.

Biology: Studies have explored its role in metabolic pathways and its potential as a biomarker for certain diseases.

Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of metabolic disorders.

Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of surfactants and lubricants.

Mécanisme D'action

The mechanism of action of 8-Oxoheptadecanoic acid involves its interaction with various molecular targets and pathways. The keto group allows it to participate in redox reactions, influencing cellular metabolism. It can also interact with enzymes involved in fatty acid metabolism, potentially modulating their activity and affecting metabolic processes.

Comparaison Avec Des Composés Similaires

Heptadecanoic acid: Lacks the keto group, making it less reactive in certain chemical reactions.

8-Oxohexadecanoic acid: Similar structure but with one less carbon atom, affecting its physical and chemical properties.

3-Oxoheptadecanoic acid: Keto group at a different position, leading to different reactivity and applications.

Uniqueness: 8-Oxoheptadecanoic acid is unique due to the specific position of the keto group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industry.

Activité Biologique

8-Oxoheptadecanoic acid, a derivative of fatty acids, has garnered attention due to its potential biological activities, particularly in the context of oxidative stress and metabolic disorders. This article delves into the compound's biological activity, examining its effects on cellular processes, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

This compound is characterized by the presence of a keto group at the 8th carbon of the heptadecanoic acid chain. This modification can influence its interaction with biological membranes and enzymes.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative damage. In vitro studies have demonstrated that this compound can reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes .

Anti-inflammatory Effects

Inflammation is a key factor in various chronic diseases. Studies have shown that this compound can modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This modulation may contribute to its protective effects against conditions like diabetes and cardiovascular diseases .

Metabolic Effects

This compound has been investigated for its potential antidiabetic effects. It appears to improve insulin sensitivity and glucose uptake in muscle cells, which may help in managing type 2 diabetes . Additionally, it has shown promise in regulating lipid metabolism, potentially lowering triglyceride levels in animal models .

Interaction with Cellular Pathways

The biological activity of this compound is mediated through several cellular pathways:

- Nrf2 Activation : This compound may activate the Nrf2 pathway, which regulates the expression of antioxidant proteins that protect against oxidative damage.

- AMPK Activation : By activating AMPK (AMP-activated protein kinase), this compound can enhance glucose uptake and fatty acid oxidation, contributing to improved metabolic health .

Study on Diabetic Models

A study conducted on diabetic rats demonstrated that administration of this compound resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity. The treated group showed enhanced glucose tolerance compared to controls, suggesting its potential as a therapeutic agent for diabetes management .

Inflammation Reduction in COPD Patients

In another clinical study involving patients with Chronic Obstructive Pulmonary Disease (COPD), supplementation with this compound led to decreased levels of inflammatory markers in sputum samples. This finding supports its role in managing inflammatory conditions associated with oxidative stress .

Data Tables

Propriétés

IUPAC Name |

8-oxoheptadecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O3/c1-2-3-4-5-6-7-10-13-16(18)14-11-8-9-12-15-17(19)20/h2-15H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAJEZXUJVXAQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)CCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.